molecular formula C14H19FN4O2 B12222852 4-[(5-Fluoropyrimidin-2-yl)oxy]-[1,3'-bipiperidine]-2'-one

4-[(5-Fluoropyrimidin-2-yl)oxy]-[1,3'-bipiperidine]-2'-one

Cat. No.: B12222852
M. Wt: 294.32 g/mol
InChI Key: RYNYFLOVWKUBNM-UHFFFAOYSA-N
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Description

4-[(5-Fluoropyrimidin-2-yl)oxy]-[1,3’-bipiperidine]-2’-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a fluoropyrimidine moiety linked to a bipiperidine scaffold, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Fluoropyrimidin-2-yl)oxy]-[1,3’-bipiperidine]-2’-one typically involves the reaction of 5-fluoropyrimidine derivatives with bipiperidine intermediates. One common approach is to use 2-chloro-5-fluoropyrimidine as a starting material, which undergoes nucleophilic substitution with a bipiperidine derivative under basic conditions . The reaction is often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Fluoropyrimidin-2-yl)oxy]-[1,3’-bipiperidine]-2’-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluoropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions typically result in the replacement of the fluorine atom with other nucleophiles.

Scientific Research Applications

4-[(5-Fluoropyrimidin-2-yl)oxy]-[1,3’-bipiperidine]-2’-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(5-Fluoropyrimidin-2-yl)oxy]-[1,3’-bipiperidine]-2’-one involves its interaction with specific molecular targets. The fluoropyrimidine moiety can bind to nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-Fluoropyrimidin-2-yl)oxy]-[1,3’-bipiperidine]-2’-one is unique due to its bipiperidine scaffold, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological interactions.

Properties

Molecular Formula

C14H19FN4O2

Molecular Weight

294.32 g/mol

IUPAC Name

3-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one

InChI

InChI=1S/C14H19FN4O2/c15-10-8-17-14(18-9-10)21-11-3-6-19(7-4-11)12-2-1-5-16-13(12)20/h8-9,11-12H,1-7H2,(H,16,20)

InChI Key

RYNYFLOVWKUBNM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)NC1)N2CCC(CC2)OC3=NC=C(C=N3)F

Origin of Product

United States

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